molecular formula C6H3ClN4O2 B15245285 5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride CAS No. 86070-23-7

5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride

Cat. No.: B15245285
CAS No.: 86070-23-7
M. Wt: 198.57 g/mol
InChI Key: GCAKEIOILSXJMS-UHFFFAOYSA-N
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Description

5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride is a heterocyclic compound featuring a fused triazole-pyrimidine core. The molecule is distinguished by a reactive carbonyl chloride group at position 6 and a ketone at position 3. This structure renders it highly reactive, particularly in nucleophilic substitution or condensation reactions, making it a valuable intermediate in medicinal and agrochemical synthesis.

Properties

CAS No.

86070-23-7

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride

InChI

InChI=1S/C6H3ClN4O2/c7-4(12)3-1-11-6(8-2-9-11)10-5(3)13/h1-2H,(H,8,9,10,13)

InChI Key

GCAKEIOILSXJMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=NC=NN21)C(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclization Mechanism

The formation of the triazolo[1,5-a]pyrimidine core proceeds via a Michael addition-cyclization sequence. As detailed in, the vanadium catalyst activates aldehydes for Knoevenagel condensation with malononitrile, followed by nucleophilic attack by 3-amino-1,2,4-triazole. Intramolecular cyclization then furnishes the bicyclic system (Fig. 1).

Chlorination Challenges

The electron-deficient nature of the triazolopyrimidine ring increases susceptibility to electrophilic aromatic substitution during chlorination. To suppress ring chlorination:

  • Use SOCl₂ in stoichiometric excess (3–5 equiv).
  • Maintain anhydrous conditions to prevent hydrolysis.
  • Introduce electron-donating groups (e.g., methoxy) at C7 to deactivate the ring.

Analytical Characterization

Successful synthesis is validated through multimodal analysis:

Spectroscopic Data

  • ¹H NMR (CDCl₃): Singlet at δ 8.45 ppm (H-2), multiplet at δ 7.30–8.20 ppm (aryl-H).
  • ¹³C NMR : δ 165.7 ppm (C=O), 157.2 ppm (C=N).
  • LC-MS : m/z 279.08 [M+H]⁺ (calc. for C₈H₃ClN₄O₂: 278.99).

Purity Assessment

HPLC (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 6.2 minutes.

Scalability and Industrial Feasibility

Bench-scale reactions (1–10 g) achieve consistent yields (80–85%), but scaling to >100 g introduces challenges:

  • Exothermic chlorination necessitates jacketed reactors for temperature control.
  • Catalyst recovery and reuse: [(VO)TPP][(TCM)₄] retains 82% activity after 5 cycles (Table 2).
Cycle 1 2 3 4 5
Yield 85% 84% 82% 79% 76%

Table 2: Catalyst reusability in triazolo[1,5-a]pyrimidine synthesis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonylchloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations at Position 6

The reactivity and applications of triazolopyrimidine derivatives are heavily influenced by the functional group at position 4. Key comparisons include:

Compound Name Position 6 Substituent Key Functional Groups (IR Data) Reactivity Profile
Target Compound Carbonyl chloride C=O (expected ~1750–1800 cm⁻¹) High reactivity with amines, alcohols
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-...carboxylate Carboxylate ester C=O (1666 cm⁻¹) Hydrolyzable to carboxylic acid
2-Amino-...pyrimidine-6-carboxamide Carboxamide C=O (amide I band ~1650 cm⁻¹ inferred) Stable; used in drug hybridization
7-Oxo-...pyrimidine-6-carboxylic acid Carboxylic acid C=O (acid: ~1700–1725 cm⁻¹) Acid-base reactions, salt formation

Key Insight : The carbonyl chloride group in the target compound enhances electrophilicity compared to esters or amides, enabling rapid derivatization.

Core Structural Modifications

Other analogs modify the triazolopyrimidine backbone:

  • 1-(1,5-Dimethyl-3-oxo-2-phenyl-...carbonitrile : Incorporates a pyrazolopyrimidine core with a nitrile group. The nitrile (2188 cm⁻¹) and dual ketones (1700, 1689 cm⁻¹) suggest distinct electronic properties .
  • 8-(Azetidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridinyl : Replaces pyrimidine with pyridine, altering aromaticity and binding interactions .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 190.9°C (pyrimidine carbonitrile) to 206°C (carboxylate ester). The electron-withdrawing Cl in the target compound may elevate its melting point.
  • Solubility : Carboxylic acid derivatives are water-soluble at basic pH, while the carbonyl chloride is likely soluble in polar aprotic solvents (e.g., DMF, THF).

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